4-Methoxyphenyl 3,4-dimethoxybenzoate
Description
4-Methoxyphenyl 3,4-dimethoxybenzoate is a benzoate ester featuring a 4-methoxyphenyl group esterified to a 3,4-dimethoxybenzoic acid moiety. This compound is structurally characterized by three methoxy substituents at positions 3 and 4 on the benzoate ring and position 4 on the phenyl group. Such substitution patterns influence its chemical reactivity, thermal stability, and biological activity. It is synthetically accessible via Claisen condensation or esterification reactions involving 3,4-dimethoxybenzoic acid derivatives . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like mebeverine hydrochloride, an antispasmodic drug containing a 3,4-dimethoxybenzoate group .
Properties
Molecular Formula |
C16H16O5 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
(4-methoxyphenyl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C16H16O5/c1-18-12-5-7-13(8-6-12)21-16(17)11-4-9-14(19-2)15(10-11)20-3/h4-10H,1-3H3 |
InChI Key |
PVXFGFAUDBALBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Thermal Stability
The position of methoxy groups significantly impacts thermal stability in metal complexes. For instance:
- Copper(II) 2,4-dimethoxybenzoate exhibits higher thermal stability (decomposition temperature: ~450–500°C) compared to copper(II) 3,4-dimethoxybenzoate (~400–450°C). This difference arises from mesomeric and steric effects influencing electron density distribution .
- Neodymium(III) 2,4-dimethoxybenzoate also shows greater stability than its 3,4-dimethoxy counterpart, decomposing to Nd₂O₃ at 983–1010°C versus lower thresholds for the 3,4-isomer .
Table 1: Thermal Stability of Metal Dimethoxybenzoates
Metabolic Pathways
3,4-Dimethoxybenzoate derivatives undergo enzymatic O-demethylation. In Sporomusa ovata, 3,4-dimethoxybenzoate is metabolized sequentially to 4-hydroxy-3-methoxybenzoate (vanillate) and 3,4-dihydroxybenzoate (protochatechuate) via corrinoid-dependent methyltransferases. This pathway highlights the lability of methoxy groups under microbial action .
Pharmaceutical Relevance
- Mebeverine Hydrochloride: Structurally related to 4-methoxyphenyl 3,4-dimethoxybenzoate, this drug contains a 3,4-dimethoxybenzoate ester linked to a 4-methoxyphenethylamine moiety.
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